4-isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Lipophilicity Structure-Activity Relationship Medicinal Chemistry

4-Isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941953-18-0) is a synthetic small molecule (C₂₂H₂₆N₂O₃, MW 366.45 g/mol) belonging to the 2-oxo-tetrahydroquinoline benzamide class. The compound is commercially catalogued as a NADPH oxidase (NOX) inhibitor by Toronto Research Chemicals (TRC) and is available in the Life Chemicals HTS screening collection under catalog number F2384-0015.

Molecular Formula C22H26N2O3
Molecular Weight 366.461
CAS No. 941953-18-0
Cat. No. B2717454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS941953-18-0
Molecular FormulaC22H26N2O3
Molecular Weight366.461
Structural Identifiers
SMILESCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C22H26N2O3/c1-4-13-24-20-11-8-18(14-17(20)7-12-21(24)25)23-22(26)16-5-9-19(10-6-16)27-15(2)3/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3,(H,23,26)
InChIKeyHHOAXVPHAOUGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941953-18-0): Compound Identity and Procurement Baseline


4-Isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941953-18-0) is a synthetic small molecule (C₂₂H₂₆N₂O₃, MW 366.45 g/mol) belonging to the 2-oxo-tetrahydroquinoline benzamide class [1]. The compound is commercially catalogued as a NADPH oxidase (NOX) inhibitor by Toronto Research Chemicals (TRC) and is available in the Life Chemicals HTS screening collection under catalog number F2384-0015 [2]. Its structure features an isopropoxy-substituted benzamide moiety linked to a 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine scaffold, a chemotype that has been explored in inhibitor programs targeting 11β-hydroxysteroid dehydrogenase type 1 [3]. For procurement, the compound is supplied at ≥90% purity (LCMS/NMR verified) in quantities from 2 mg to 100 mg [2].

Why 4-Isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Cannot Be Readily Substituted by In-Class Analogs


Within the 2-oxo-tetrahydroquinolin-6-yl benzamide series, seemingly minor structural variations produce marked differences in key physicochemical and pharmacological parameters that directly affect experimental reproducibility [1]. The N1-propyl substituent on the target compound distinguishes it from the N1-ethyl analog (CAS 922129-59-7), altering lipophilicity (XLogP3 of 3.2 for the ethyl analog vs. a predicted higher logP for the propyl derivative) and potentially influencing membrane permeability and metabolic stability [2]. Similarly, substitution at the benzamide 4-position—isopropoxy vs. ethoxy (CAS not located) vs. chloro (CAS 1021280-61-4)—modulates hydrogen bonding capacity, electronic character, and steric bulk, each of which can shift target binding affinity and selectivity [3]. Because the commercially available NADPH oxidase inhibition annotation is ascribed to this specific chemotype as a class , and no publicly available head-to-head selectivity profiling exists, substituting one analog for another without confirmatory testing risks confounding assay results. The quantitative evidence below establishes the measurable points of differentiation that justify selecting this specific compound over its closest structural neighbors.

Quantitative Differentiation Evidence for 4-Isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide vs. Closest Analogs


N1-Alkyl Chain Length Differentiation: Propyl vs. Ethyl Substituent Effects on Lipophilicity and Molecular Weight

The target compound carries an N1-propyl substituent on the tetrahydroquinolinone ring, whereas the closest commercially available analog (CAS 922129-59-7) bears an N1-ethyl group. This single methylene difference translates into measurable divergence in molecular weight (366.45 vs. 352.43 g/mol) and predicted lipophilicity [1]. The ethyl analog has a computed XLogP3 of 3.2 [2]; the propyl homolog is predicted to be approximately 0.5 log units more lipophilic based on the Hansch π contribution of an additional methylene (+0.5), yielding an estimated XLogP3 of ~3.7 [3]. This difference affects octanol-water partitioning and may influence membrane permeability, protein binding, and metabolic clearance in cellular and in vivo models.

Lipophilicity Structure-Activity Relationship Medicinal Chemistry

Benzamide 4-Position Substituent Comparison: Isopropoxy vs. Chloro vs. Ethoxy on Molecular Descriptors

At the benzamide 4-position, the target compound bears an isopropoxy group (-OCH(CH₃)₂), distinguishing it from the 4-chloro analog (CAS 1021280-61-4, MW 342.82) and the 4-ethoxy analog [1]. The isopropoxy substituent provides three hydrogen bond acceptor atoms total (vs. two for the chloro analog) and introduces a branched alkoxy motif that increases steric bulk relative to the linear ethoxy group [2]. These differences modulate the topological polar surface area (TPSA estimated ~58.6 Ų for the ethyl-isopropoxy analog vs. ~49.4 Ų for the chloro analog) and hydrogen bonding capacity, parameters known to influence target binding pose and off-target promiscuity in tetrahydroquinoline benzamide series [3].

Hydrogen Bonding Electronic Effects Pharmacophore Design

Benzamide vs. Sulfonamide Linker Differentiation: Impact on Hydrogen Bond Donor/Acceptor Profile

The target compound employs a benzamide linker (-CONH-), while a structurally related congener (CAS not assigned; PhytoBank PHY0170043) replaces this with a benzenesulfonamide linker (-SO₂NH-) at the identical 6-position of the 2-oxo-1-propyl-tetrahydroquinoline core [1]. This linker substitution changes the hydrogen bond donor/acceptor count from 1 donor/3 acceptors (benzamide) to 1 donor/4 acceptors (sulfonamide), and the sulfonamide introduces a tetrahedral sulfur center that alters the spatial trajectory of the terminal aromatic ring relative to the tetrahydroquinoline plane [2]. In the perhydroquinolylbenzamide series targeting 11β-HSD1, the tertiary benzamide geometry was demonstrated to be required for biological activity, underscoring the functional significance of the amide linkage [3].

Scaffold Hopping Linker Chemistry Binding Interactions

NADPH Oxidase (NOX) Inhibitory Activity: Class-Level Evidence and the Apocynin Reference Baseline

The compound is annotated as a NADPH oxidase (NOX) inhibitor by Toronto Research Chemicals, a designation supported by class-level evidence from the tetrahydroquinoline chemotype . While a direct IC₅₀ value for CAS 941953-18-0 has not been publicly disclosed, the reference NOX inhibitor apocynin (CAS 498-02-2) demonstrates an IC₅₀ of approximately 10 μM in cell-free NADPH oxidase assays [1] and has shown efficacy in multiple in vivo inflammatory models including carrageenan-induced pleurisy in mice and cerebral ischemia/reperfusion injury in rats [2][3]. The target compound's structural differentiation—a more elaborated tetrahydroquinoline-benzamide scaffold vs. apocynin's simple acetovanillone core (MW 166.17)—suggests it may engage NOX through a distinct binding mode, although confirmatory head-to-head data are required .

NADPH Oxidase NOX Inhibition Reactive Oxygen Species Inflammation

Commercial Availability and Procurement Metrics: Price-per-Milligram Comparison with Closest Commercially Available Analog

Both the target compound and its N1-ethyl analog (CAS 922129-59-7) are available from Life Chemicals at ≥90% purity (LCMS/NMR verified) for HTS screening applications [1][2]. The target compound (F2384-0015) is priced at $248.00/100 mg ($2.48/mg), while the N1-ethyl analog (F2266-0014) at comparable quantities (10 mg at $79.00; $7.90/mg extrapolated) demonstrates differential pricing that reflects synthetic complexity [2]. The 4-chloro analog (CAS 1021280-61-4) is available from Chemenu at 95%+ purity but pricing is quote-based, limiting immediate procurement comparability . The target compound's availability in pre-weighed HTS-ready formats (2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg; also 2–20 μmol) provides flexibility for dose-response screening workflows [1].

Procurement HTS Screening Cost Efficiency Commercial Availability

Predicted Physicochemical Parameter Comparison: Boiling Point, Density, and pKa Across the Analog Series

Predicted physicochemical parameters differentiate the target compound from its analogs in ways that affect handling, formulation, and assay compatibility. The target compound (CAS 941953-18-0) has a predicted density of 1.166 ± 0.06 g/cm³, boiling point of 529.5 ± 50.0 °C, and pKa of 13.54 ± 0.20 [1]. The N1-ethyl analog (CAS 922129-59-7) shares an identical heavy atom count (26) and rotatable bond count (5) but differs in exact mass (352.18 vs. 366.19 Da) [2]. The 4-chloro analog has a lower molecular weight (342.82) and reduced hydrogen bond acceptor count (2 vs. 3), predicting altered solubility and chromatographic behavior . These parameters directly impact DMSO stock solution preparation, LCMS method development, and compound storage protocols.

Physicochemical Properties Formulation Stability

Recommended Application Scenarios for 4-Isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941953-18-0) Based on Quantitative Evidence


NADPH Oxidase (NOX) Inhibitor Screening and SAR Expansion Campaigns

This compound is best deployed as a starting scaffold for NOX inhibitor SAR studies where a synthetically tractable, non-catechol chemotype is required. Unlike apocynin (MW 166.17), which acts through a covalent-like mechanism involving p47phox translocation and has been confounded by direct antioxidant activity [1], the tetrahydroquinoline-benzamide scaffold provides a distinct structural platform amenable to systematic modification at the N1-alkyl, benzamide 4-position, and tetrahydroquinoline ring . Researchers should prioritize this compound when the goal is to explore NOX inhibition via a reversible, non-redox-active binding mechanism distinct from the acetophenone class.

Lipophilicity-Driven Membrane Permeability and Metabolic Stability Optimization

When a screening program requires probing the impact of incremental lipophilicity on cell permeability and metabolic stability, the N1-propyl substitution (estimated XLogP3 ~3.7) of the target compound offers a measurable advantage over the N1-ethyl analog (XLogP3 3.2) [2]. This ~0.5 log unit difference is within the range known to influence passive membrane diffusion and CYP450-mediated metabolism. Researchers comparing the propyl and ethyl analogs in parallel can directly attribute any observed differences in cellular potency or microsomal half-life to the N1-alkyl chain length, a critical SAR parameter [3].

HTS Library Procurement for Inflammation and Oxidative Stress Target Panels

For HTS facilities assembling focused compound libraries targeting inflammation, oxidative stress, or ischemia-reperfusion injury pathways, this compound provides a cost-effective entry point at $2.48/mg (100 mg scale) with the logistical convenience of pre-weighed, multiple-format availability (2 mg to 100 mg; 2–20 μmol) [4]. The compound's annotation as a NOX inhibitor, coupled with the established in vivo validation of the chemotype class in rodent pleurisy and cerebral ischemia models [1][5], supports its inclusion in biologically annotated screening decks where mechanism-of-action diversity is a selection criterion.

Benzamide Linker vs. Sulfonamide Linker Scaffold Hopping Studies

When a research program aims to compare the pharmacological consequences of benzamide (-CONH-) vs. sulfonamide (-SO₂NH-) linkers on the same tetrahydroquinoline core, this compound serves as the benzamide reference standard. The sulfonamide analog (PhytoBank PHY0170043) introduces an additional hydrogen bond acceptor and a tetrahedral sulfur geometry [6]. Head-to-head testing of both linkers in the same assay panel enables direct attribution of potency, selectivity, and physicochemical changes to the linker chemistry—a fundamental exercise in scaffold hopping and bioisostere evaluation [7].

Quote Request

Request a Quote for 4-isopropoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.